molecular formula C21H20ClN5O3S B2534907 1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-57-7

1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2534907
CAS RN: 887220-57-7
M. Wt: 457.93
InChI Key: PEBXWVSUJBGKML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antagonist Activities : This compound is synthesized as part of a group including 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, exhibiting potent 5-HT2 antagonist activity. Such compounds have potential applications in neurochemistry and pharmacology, specifically targeting serotonin receptors (Watanabe et al., 1993).

  • Antimicrobial Activities : Various 1,2,4-triazole derivatives, including this compound, have been studied for their antimicrobial activities. Some compounds in this category demonstrated good to moderate activities against test microorganisms, suggesting potential in antimicrobial research (Bektaş et al., 2007).

  • Synthesis and Antimicrobial Evaluation : Related azole derivatives, including 1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. This points to a broader application in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Inotropic Evaluation for Cardiovascular Research : Studies have synthesized derivatives of this compound for evaluation in cardiovascular research, particularly for their inotropic effects. This can be significant in developing treatments for heart conditions (Liu et al., 2009).

  • Molecular Docking Studies : Research involving piperazine and triazolo-pyrazine derivatives, which are structurally similar, included molecular docking studies. These studies are crucial for understanding the interaction of such compounds with biological targets, potentially leading to new drug discoveries (Patil et al., 2021).

Conformational Analysis and Drug Design

  • Butyrophenones with Neurological Receptor Affinity : Research on conformationally restricted butyrophenones related to this compound, targeting dopamine and serotonin receptors, contributes to the development of antipsychotic drugs. This demonstrates the compound's relevance in neuroscience and pharmacology (Raviña et al., 2000).

  • Receptor Antagonist Activities : Studies involving 5-arylfuran-2-carboxamide derivatives, similar in structure, have explored their potential as urotensin-II receptor antagonists. These findings are significant in the field of receptor biology and drug design (Lim et al., 2019).

  • Bicyclic Triazole Derivatives as Antagonists : Bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related, have been investigated for their 5-HT2 antagonist activity. This is crucial for developing treatments targeting serotonin systems (Watanabe et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential biological activity. If it shows promising biological activity, it could be developed further as a potential therapeutic agent .

properties

IUPAC Name

1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c22-14-5-3-12(4-6-14)16(26-9-7-13(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-2-1-11-30-15/h1-6,11,13,16,29H,7-10H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXWVSUJBGKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

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